N-butyl-1'-(2,3-dihydro-1H-inden-2-yl)-N-methyl-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-1'-(2,3-dihydro-1H-inden-2-yl)-N-methyl-1,4'-bipiperidine-3-carboxamide, commonly known as BIIBO3304, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BIIBO3304 is a selective antagonist of the nicotinic acetylcholine receptor (nAChR) and has been shown to have promising effects in various preclinical studies.
Mécanisme D'action
BIIBO3304 is a selective antagonist of the N-butyl-1'-(2,3-dihydro-1H-inden-2-yl)-N-methyl-1,4'-bipiperidine-3-carboxamide, which plays a crucial role in the cholinergic system. The this compound is a ligand-gated ion channel that is activated by the neurotransmitter acetylcholine. BIIBO3304 binds to the receptor and prevents the activation of the channel, leading to a decrease in the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
BIIBO3304 has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have antipsychotic effects in animal models of schizophrenia. Additionally, BIIBO3304 has been shown to reduce nicotine self-administration in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BIIBO3304 is its selectivity for the N-butyl-1'-(2,3-dihydro-1H-inden-2-yl)-N-methyl-1,4'-bipiperidine-3-carboxamide, which allows for more specific targeting of the receptor. However, one of the limitations of BIIBO3304 is its poor solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of BIIBO3304. One potential area of research is the development of more water-soluble analogs of the compound. Additionally, further studies are needed to determine the optimal dosing and administration methods for BIIBO3304 in various preclinical models. Finally, clinical trials are needed to determine the safety and efficacy of BIIBO3304 in humans for the treatment of various neurological disorders.
Méthodes De Synthèse
The synthesis of BIIBO3304 involves a multi-step process that begins with the preparation of 1-(2-bromoethyl)-2,3-dihydro-1H-indene. This intermediate compound is then reacted with N-butyl-N-methylpiperidin-4-amine to form the bipiperidine intermediate. The final step involves the coupling of the bipiperidine intermediate with 3-isocyanato-benzoic acid to form the desired product, BIIBO3304.
Applications De Recherche Scientifique
BIIBO3304 has been extensively studied for its potential therapeutic applications in various preclinical models. It has been shown to have promising effects in the treatment of several neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. BIIBO3304 has also been studied for its potential use in nicotine addiction treatment.
Propriétés
IUPAC Name |
N-butyl-1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-methylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N3O/c1-3-4-13-26(2)25(29)22-10-7-14-28(19-22)23-11-15-27(16-12-23)24-17-20-8-5-6-9-21(20)18-24/h5-6,8-9,22-24H,3-4,7,10-19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLRWHLMJMAOTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C1CCCN(C1)C2CCN(CC2)C3CC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.